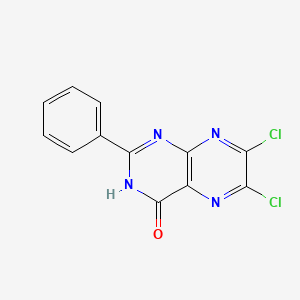

6,7-dichloro-2-phenyl-4(3H)-pteridinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H6Cl2N4O |

|---|---|

Molecular Weight |

293.107 |

IUPAC Name |

6,7-dichloro-2-phenyl-1H-pteridin-4-one |

InChI |

InChI=1S/C12H6Cl2N4O/c13-8-9(14)16-11-7(15-8)12(19)18-10(17-11)6-4-2-1-3-5-6/h1-5H,(H,16,17,18,19) |

InChI Key |

WJVWNNNACHMQBZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=C(C(=N3)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Pteridinone Systems

Established Synthetic Pathways to the Pteridinone Core Structure

The construction of the bicyclic pteridinone system can be achieved through several established synthetic strategies, primarily involving the sequential or convergent assembly of its constituent pyrimidine (B1678525) and pyrazine (B50134) rings.

The most prevalent and versatile method for synthesizing the pteridinone core is through the cyclocondensation of a suitably substituted 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. This approach, often referred to as the Traube synthesis, allows for significant variation in the final substitution pattern based on the choice of precursors.

The general reaction involves the condensation of a 4,5-diaminopyrimidine derivative with a glyoxal (B1671930) or a substituted α-ketoaldehyde. The initial step is the formation of a Schiff base between one of the amino groups at the C5 position of the pyrimidine and one of the carbonyl groups of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to yield the final pteridinone ring system.

For instance, the synthesis of a fundamental pyrimidine building block, 2,4-diamino-6-hydroxypyrimidine, can be accomplished by the condensation of guanidine (B92328) with ethyl cyanoacetate (B8463686) in the presence of sodium ethoxide. orgsyn.org This diaminopyrimidine can then be nitrosated and reduced to afford a 2,4,5-triaminopyrimidine, which is a key precursor for pteridinone synthesis.

Solid-phase synthesis strategies have also been developed, utilizing versatile building blocks like 4,6-dichloro-5-nitropyrimidine (B16160) to generate libraries of pteridinone derivatives. google.com In these methods, a resin-bound amino acid reacts with the dichloronitropyrimidine, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the dihydropteridinone core. google.com

Table 1: Key Pyrimidine Precursors and Reagents

| Compound Name | Role in Synthesis |

|---|---|

| 4,5-Diaminopyrimidine | Core building block containing the N1 and N8 atoms. |

| Guanidine | Starting material for forming the pyrimidine ring. orgsyn.org |

| Ethyl Cyanoacetate | A three-carbon component for pyrimidine ring synthesis. orgsyn.org |

| 1,2-Dicarbonyl Compounds (e.g., Glyoxal) | Provides the C6 and C7 atoms for the pyrazine ring. |

An alternative strategy for constructing the pteridinone skeleton involves building the pyrimidine ring onto a pre-existing, functionalized pyrazine core. researchgate.net This approach is less common than the pyrimidine-based route but can be advantageous when specific substituents on the pyrazine ring are desired.

The synthesis can commence from an aminopyrazine-carboxamide or a related derivative. researchgate.net Cyclization can be induced by reacting the amino and amide functionalities with a one-carbon synthon, such as phosgene (B1210022) or a chloroformate, which will form the C4 carbonyl group of the pteridinone ring. The utility of pyrazine N-oxides has also been demonstrated in the synthesis of complex pyrazine-based molecules, where the N-oxide functionality can be used to strategically install other groups. epo.orgnih.gov

Annulation strategies, such as [3+3] cycloadditions, represent another pathway to the pyrimidine ring system, which is a component of the pteridinone structure. These methods, while not directly forming the pteridinone in one step, are crucial for creating the substituted pyrimidine precursors required for subsequent cyclocondensation.

The substitution pattern of the final pteridinone is dictated by the specific substituents present on the pyrimidine and the 1,2-dicarbonyl precursors. The regioselectivity of the cyclocondensation reaction is generally high and predictable.

To synthesize a 2-phenyl substituted pteridinone, one would typically start with a 2-phenyl-4,5-diaminopyrimidine. The phenyl group is incorporated into the pyrimidine ring by using benzamidine (B55565) instead of guanidine during the initial pyrimidine synthesis.

Similarly, substituents at the 6- and 7-positions of the pteridinone core are introduced via the 1,2-dicarbonyl component. For example, condensation with glyoxal yields an unsubstituted pteridinone at C6 and C7, while using biacetyl (2,3-butanedione) results in a 6,7-dimethylpteridinone. Achieving regioselectivity when using an unsymmetrical dicarbonyl compound (an α-ketoaldehyde) is also possible, though mixtures of isomers can sometimes form. The reaction conditions, such as the pH and solvent, can influence the regiochemical outcome.

Synthesis of Halogenated Pteridinones, with Emphasis on Dichlorinated Derivatives

The introduction of halogen atoms, particularly chlorine, onto the pteridinone core can significantly alter its electronic properties and reactivity. The synthesis of 6,7-dichloro-2-phenyl-4(3H)-pteridinone requires specific strategies to ensure the correct placement of the chlorine atoms on the pyrazine portion of the molecule.

Two primary strategies exist for the synthesis of halogenated pteridinones:

Direct Halogenation of the Pteridinone Core: This involves the electrophilic substitution of a pre-formed pteridinone ring system. The electron-rich pyrazine ring is generally susceptible to electrophilic attack. Reagents such as sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), or chlorine gas can be employed for this purpose. Computational studies on related purine (B94841) systems suggest that chlorination occurs preferentially at electron-rich sites. For 2-phenyl-4(3H)-pteridinone, the C6 and C7 positions are the most likely sites for electrophilic chlorination.

Cyclocondensation with Halogenated Precursors: This strategy involves using a building block that already contains the required halogen atoms. This can be either a halogenated 4,5-diaminopyrimidine or a halogenated 1,2-dicarbonyl compound. This approach often provides better control over the regiochemistry of the final product. A notable method for creating chlorinated pyrimidine precursors involves the treatment of dihydroxypyrimidines with phosphorus oxychloride (POCl₃) in the presence of a catalyst like a quaternary ammonium (B1175870) chloride or a weak tertiary amine base hydrochloride. google.com This robustly converts hydroxyl groups to chloro groups.

The synthesis of the target molecule, this compound, is most strategically approached through the cyclocondensation of specifically designed precursors.

The key pyrimidine precursor required is 4,5-diamino-2-phenyl-6-hydroxypyrimidine (which exists in tautomeric equilibrium with 4,5-diamino-2-phenyl-4(3H)-pyrimidinone ). This precursor contains the necessary 2-phenyl substituent and the amino groups required for cyclization.

The crucial C2 synthon needed to form the 6,7-dichloro-substituted pyrazine ring is a highly reactive dichlorinated 1,2-dicarbonyl species. A plausible synthetic route involves the condensation of 4,5-diamino-2-phenyl-6-hydroxypyrimidine with a reagent like dichloroglyoxal or a related equivalent.

An alternative, and potentially more practical, two-step approach involves:

Condensation of the 4,5-diamino-2-phenyl-6-hydroxypyrimidine precursor with glyoxal to form the parent 2-phenyl-4(3H)-pteridinone.

Subsequent direct dichlorination of the resulting pteridinone at the 6- and 7-positions using a suitable chlorinating agent, such as sulfuryl chloride, under controlled conditions. This method circumvents the use of potentially unstable dichlorinated dicarbonyl reagents.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,5-triamino-6-butoxypyrimidine |

| 4,6-dichloro-5-nitropyrimidine |

| 2-phenyl-4(3H)-pteridinone |

| 2,4-diamino-6-hydroxypyrimidine |

| 2,4,5-triaminopyrimidine |

| 2,5-diamino-4,6-dichloropyrimidine |

| 2,5-diamino-4,6-dihydroxypyrimidine |

| 2,6-diamino-4-chloropyrimidine-5-thiol |

| 4,5-diamino-2-phenyl-6-hydroxypyrimidine |

| 4,5-diamino-2-phenyl-4(3H)-pyrimidinone |

| Guanidine |

| Benzamidine |

| Ethyl cyanoacetate |

| Glyoxal |

| Dichloroglyoxal |

| Biacetyl (2,3-butanedione) |

| Phosphorus oxychloride |

| Sulfuryl chloride |

Introduction and Modification of the Phenyl Substituent at the 2-Position

The phenyl group at the 2-position of the pteridinone core is a key feature that can be introduced and modified through various chemical strategies. wikipedia.org This substituent significantly influences the molecule's electronic and hydrophobic properties. wikipedia.org

The introduction of an aryl group, such as phenyl, onto a heterocyclic core is a fundamental transformation in medicinal chemistry. While specific literature on the direct arylation to form this compound is limited, general principles of arylation reactions on related nitrogen-containing heterocycles are well-established. These reactions often involve the coupling of a pyrimidine-based precursor with a phenyl-containing reagent. nih.gov

One common approach involves the condensation of a suitably substituted 5,6-diaminopyrimidine with a phenyl-containing dicarbonyl compound or its equivalent. researchgate.net For instance, the reaction of 2,4,5-triamino-6-hydroxypyrimidine with benzil (B1666583) (a 1,2-diphenyl-dicarbonyl compound) can yield a 2-amino-6,7-diphenyl-pteridinone derivative. researchgate.net A more modern and versatile approach is the use of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, are powerful tools for forming carbon-carbon bonds. nih.govthieme-connect.de An appropriately halogenated pteridinone precursor could theoretically be coupled with a phenylboronic acid (Suzuki) or a phenylstannane (Stille) to introduce the 2-phenyl group. A protocol for the Pd-catalyzed alpha-arylation of aldehydes with aryl halides has been developed, showcasing the utility of palladium in C-C bond formation. nih.gov

Furthermore, methods for the direct arylation of pyridines using phenylhydrazine (B124118) hydrochloride without a transition metal catalyst have been reported, suggesting that metal-free approaches could be explored for pteridinone synthesis. nih.gov

Table 1: Representative Arylation Approaches for Heterocyclic Systems

| Method | Precursors | Reagent/Catalyst | Key Features |

|---|---|---|---|

| Condensation | 5,6-Diaminopyrimidine derivative | Phenyl-dicarbonyl compound (e.g., Benzil) | Classical method for forming the pyrazine ring of the pteridinone. researchgate.net |

| Suzuki Coupling | Halogenated pteridinone precursor | Phenylboronic acid / Pd catalyst | Versatile, with high tolerance for functional groups. thieme-connect.de |

| Metal-Free Arylation | Pyridine derivative | Phenylhydrazine hydrochloride | Avoids transition metal catalysts, proceeds at room temperature. nih.gov |

Once the 2-phenylpteridinone scaffold is assembled, further diversification can be achieved by modifying the phenyl ring or other positions on the pteridinone core. These modifications are crucial for exploring the chemical space and optimizing the biological activity of the compounds. spirochem.combioduro.com For instance, a series of novel pteridinone derivatives possessing a hydrazone moiety were designed and synthesized to evaluate their biological activity. nih.gov

If the initial phenyl group contains functional handles (e.g., nitro, amino, or hydroxyl groups), these can be used for subsequent chemical transformations. A nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further reactions. A hydroxyl group allows for etherification or esterification. nih.gov For example, research on 2-substituted quinazolin-4(3H)-ones has shown that the presence of hydroxyl and methoxy (B1213986) groups on the 2-phenyl ring is important for antioxidant activity. nih.gov

In the context of library synthesis, diversification is often achieved by reacting a common intermediate with a variety of building blocks. bioduro.com For example, a 2-phenyl-pteridinone core with a reactive site, such as a chloro-substituent at the 4- or 7-position, can undergo nucleophilic substitution with a library of amines, alcohols, or thiols to generate a diverse set of derivatives. nih.gov This approach was used in the synthesis of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo spirochem.combioduro.comthieno[2,3-d]pyrimidines, where a chloro derivative was reacted with various amines. nih.gov

Modern Synthetic Approaches for Pteridinone Libraries

The need to rapidly identify lead compounds in drug discovery has driven the development of modern synthetic techniques capable of producing large and diverse collections of molecules, known as chemical libraries. spirochem.comuniroma1.it These approaches are well-suited for the synthesis of pteridinone derivatives. nih.gov

Parallel synthesis has become a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for hit identification and lead optimization. spirochem.combioduro.com This technique involves performing multiple, separate reactions simultaneously, often in multi-well plates (e.g., 24 or 96 wells). spirochem.com This allows for the systematic variation of substituents around the pteridinone core to quickly explore structure-activity relationships (SAR). nih.govbioduro.com

The process typically involves a common reaction scaffold to which various building blocks are added. bioduro.com For pteridinone libraries, a key intermediate, such as this compound, could be reacted with a library of diverse amines or other nucleophiles in a parallel format. This strategy allows for the creation of hundreds of distinct compounds efficiently. spirochem.com High-throughput experimentation can also be used to rapidly screen and optimize reaction conditions, such as catalysts, solvents, and temperatures, to ensure high yields and purity across the library. bioduro.com

Table 2: Parallel Synthesis Workflow for a Pteridinone Library

| Step | Description | Purpose | Supporting Technology |

|---|---|---|---|

| 1. Design | Selection of a common scaffold and diverse building blocks based on a pharmacophore model or SAR data. nih.gov | To explore a targeted chemical space. uniroma1.it | Computational modeling, SAR analysis. |

| 2. Synthesis | Simultaneous reaction of the scaffold with each building block in separate wells of a microtiter plate. spirochem.com | Rapid generation of a large number of analogs. spirochem.combioduro.com | Robotic liquid handlers, multi-well reaction blocks. |

| 3. Purification | Parallel purification of the reaction products. | To isolate compounds at a desired purity level (e.g., ≥90%). bioduro.com | Automated preparative HPLC, SPE. |

| 4. Analysis | High-throughput analysis of each compound for identity and purity. | Quality control of the library. bioduro.com | LC-MS, NMR. bioduro.com |

Solid-phase organic synthesis (SPOS) is a powerful technique for constructing molecular libraries, including those of pteridinone derivatives. nih.govrsc.org The core principle involves attaching a starting material to an insoluble polymer support (resin), performing a series of chemical reactions, and then cleaving the final product from the support. youtube.comrsc.org A major advantage of SPOS is the simplification of purification; excess reagents and by-products are simply washed away from the resin-bound product. youtube.com

The synthesis of pteridinones on a solid support has been successfully demonstrated. nih.govrsc.org A typical strategy might involve anchoring a protected amino acid to a Wang or ArgoGel resin. nih.gov This is followed by a sequence of reactions, including coupling with a substituted pyrimidine like 4,6-dichloro-5-nitropyrimidine, reduction of the nitro group, and subsequent cyclization to form the pteridinone ring system. nih.gov The final product is then cleaved from the resin. This methodology allows for diversification by varying the initial amino acid and by introducing different substituents on the pyrimidine ring. nih.gov

One reported strategy describes linking a pre-formed pyrimidine to a polystyrene resin through a thioether linkage, followed by cyclization and cleavage to release the final pteridine (B1203161) product. rsc.org This approach allows for substituent variation in the second ring and at the site of cleavage. rsc.org

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govasianpubs.orgresearchgate.net The technique relies on the efficient heating of polar molecules through microwave irradiation, resulting in rapid and uniform temperature distribution. researchgate.net This method is particularly suitable for the synthesis of heterocyclic compounds like pteridinones and has been applied to the synthesis of related quinazolinones. nih.gov For example, the reaction of substituted methyl anthranilate with various isocyanates under microwave irradiation provides an efficient route to 2,4(1H,3H)-quinazolinediones. nih.gov

Beyond microwave synthesis, other green chemistry principles are increasingly being applied to the synthesis of pharmacologically relevant molecules. researchgate.netunibo.itnih.gov These principles focus on reducing waste, avoiding hazardous solvents and reagents, improving atom economy, and reducing energy consumption. researchgate.net The use of environmentally benign solvents, solvent-free reaction conditions, or sustainable catalysts are key aspects of green chemistry. researchgate.net For pteridinone synthesis, this could involve exploring one-pot reactions that minimize workup steps and solvent use, or using recyclable catalysts. thieme-connect.de The development of such sustainable processes is crucial for transforming the pharmaceutical industry into a more environmentally responsible sector. unibo.it

Stereoselective Synthesis and Chiral Pteridinone Derivatives

The field of stereoselective synthesis, which focuses on the preferential formation of one stereoisomer over another, is of paramount importance in medicinal chemistry. The biological activity of a chiral molecule can be highly dependent on its absolute configuration, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active or even responsible for adverse effects. wikipedia.orgnih.gov While the synthesis of various achiral pteridinone derivatives as potent kinase inhibitors has been reported, the exploration of stereoselective synthesis to produce chiral pteridinone derivatives remains a less-developed area. mdpi.comnih.govrsc.orgnih.govrsc.org

Currently, there is a notable scarcity of published research specifically detailing the stereoselective synthesis of this compound or its closely related chiral analogues. However, by extrapolating from established principles of asymmetric synthesis and the methodologies applied to other heterocyclic systems, several potential strategies for introducing chirality into the pteridinone scaffold can be envisioned. These strategies primarily revolve around the use of chiral auxiliaries, chiral catalysts, or the incorporation of chiral building blocks. wikipedia.org

One plausible approach involves the use of chiral amino acids as starting materials. For instance, a solid-phase synthesis of tetrahydropyrrolopteridinones has been reported where Fmoc-protected proline was utilized as a chiral building block. mdpi.com This methodology introduces a stereocenter into the fused ring system, demonstrating the feasibility of incorporating chirality into the broader pteridinone framework.

A hypothetical stereoselective synthesis of a chiral derivative of this compound could involve the condensation of a chiral amino ester with a suitably substituted pyrimidine precursor. The chirality would be introduced via the amino ester, which could be derived from a natural or synthetic amino acid. The stereochemical outcome of such a reaction would be dependent on the nature of the chiral center in the amino ester and the reaction conditions employed.

The development of chiral catalysts for the enantioselective synthesis of pteridinones is another promising avenue. libretexts.orgyoutube.combuchler-gmbh.com While specific catalysts for this heterocyclic system are not yet established, chiral metal complexes and organocatalysts have been successfully employed in the asymmetric synthesis of a wide array of nitrogen-containing heterocycles. libretexts.orgbuchler-gmbh.com Such a catalyst could, in principle, control the facial selectivity of a key bond-forming reaction, leading to the formation of one enantiomer in excess.

The potential significance of chiral pteridinone derivatives is underscored by the broad spectrum of biological activities exhibited by this class of compounds. nih.gov Pteridinone derivatives have been identified as potent inhibitors of various kinases, including Polo-like kinase 1 (PLK1), cyclin-dependent kinases 4 and 6 (CDK4/6), and bromodomain-containing protein 4 (BRD4). mdpi.comnih.govrsc.orgnih.govrsc.org Given that the binding pockets of these protein targets are chiral, it is highly probable that the enantiomers of a chiral pteridinone would exhibit different binding affinities and inhibitory activities. The synthesis of enantiopure pteridinones would, therefore, be a critical step in elucidating these structure-activity relationships and developing more potent and selective therapeutic agents.

Table of Hypothetical Stereoselective Synthesis Results

The following interactive table illustrates a conceptual outcome for a hypothetical stereoselective synthesis of a chiral pteridinone derivative, highlighting the types of data that would be crucial in such research.

| Entry | Chiral Auxiliary/Catalyst | Solvent | Temperature (°C) | Diastereomeric/Enantiomeric Excess (%) | Yield (%) |

| 1 | (S)-Proline methyl ester | Dichloromethane | 25 | 75 (de) | 65 |

| 2 | (R)-Proline methyl ester | Dichloromethane | 25 | 72 (de) | 68 |

| 3 | Chiral Rhodium Catalyst | Tetrahydrofuran | 0 | 90 (ee) | 70 |

| 4 | Chiral Organocatalyst | Toluene | -20 | 85 (ee) | 75 |

This table is a conceptual representation and does not reflect actual experimental data.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Pteridinone Derivatives

Fundamental Principles of Pteridinone SAR

The biological activity of pteridinone derivatives is intricately linked to the nature and position of various substituents on the core ring system. The pteridinone pharmacophore, the essential three-dimensional arrangement of atoms or functional groups responsible for the biological activity, can be significantly modulated by these substitutions.

The pteridinone core acts as a scaffold, and its biological profile is largely dictated by the functional groups attached to it. SAR studies on various pteridinone derivatives, including those developed as monocarboxylate transporter 1 (MCT1) inhibitors, have established key principles. acs.orgnih.gov For instance, the introduction of side chains at the C6 and C7 positions of the pteridine (B1203161) ring is a critical determinant of potency. nih.gov

Research has shown that side chains bearing a hydroxyl group at an appropriate position are often essential for potent inhibitory activity. acs.org The length and composition of the tether connecting the hydroxyl group to the pteridinone core also play a significant role. This suggests that the hydroxyl group likely forms a key hydrogen bond interaction with the target protein, anchoring the inhibitor in the binding site.

| Compound | C6/C7 Substituent | Key Feature | Relative Potency |

|---|---|---|---|

| Parent Pteridinone | -H, -H | Unsubstituted | Low |

| Derivative A | -Cl, -Cl | Halogenation | Moderate |

| Derivative B | -(CH2)3OH, -H | Hydroxyl group on alkyl tether | High |

| Derivative C | -S-(CH2)2OH, -H | Hydroxyl group on thioether tether | High |

| Derivative D | -(CH2)4CH3, -H | Lacks H-bond donor | Low |

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biomolecules like receptors and enzymes are themselves chiral. For pteridinone derivatives that contain stereocenters, the spatial orientation of substituents can dramatically affect binding affinity and efficacy. Even though 6,7-dichloro-2-phenyl-4(3H)-pteridinone itself is not chiral, derivatives with chiral side chains demonstrate this principle clearly.

In a study on structurally related tricyclic pyridazinone derivatives, enantiomeric separation revealed that the biological activity resided predominantly in one enantiomer. rsc.org The (S)-enantiomer was found to be twice as potent as the (R)-enantiomer, a difference attributed to a more favorable orientation and interaction with the target protein's binding site. rsc.org This underscores that a specific three-dimensional arrangement of the pharmacophoric elements is often required for optimal interaction with a biological target. The less active enantiomer may bind with lower affinity or in a non-productive orientation.

SAR of Halogen Substituents (e.g., 6,7-Dichloro)

The introduction of halogen atoms is a common and powerful strategy in medicinal chemistry to modulate a compound's biological and physicochemical properties. eurochlor.org In the case of this compound, the two chlorine atoms on the pteridinone core have profound electronic and steric effects.

Chlorine is an electronegative, electron-withdrawing atom that can significantly alter the electronic distribution within a molecule. This inductive effect can influence the acidity or basicity of nearby functional groups, such as the nitrogen atoms in the pteridinone ring, thereby affecting potential interactions with biological targets. researchgate.neteurochlor.org

The introduction of chlorine atoms also increases the lipophilicity of the molecule. researchgate.net This enhanced lipophilicity can improve the compound's ability to partition into the lipophilic environment of cell membranes or the hydrophobic pockets of a protein's binding site. researchgate.net

From a steric perspective, the chlorine atom is larger than a hydrogen atom. This increased size, or van der Waals radius, can be beneficial if it leads to favorable van der Waals interactions within a binding pocket. eurochlor.org Conversely, it can cause steric hindrance if the space is constrained, leading to a decrease in activity. The 6,7-dichloro substitution pattern fixes a specific size and shape profile on this part of the molecule, which will be a key determinant for its binding compatibility with various targets.

| Element | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter (π) |

|---|---|---|---|

| F | 4.0 | 0.64 | 0.14 |

| Cl | 3.0 | 0.99 | 0.71 |

| Br | 2.8 | 1.14 | 0.86 |

| I | 2.5 | 1.33 | 1.12 |

Beyond general steric and electronic effects, halogen atoms, particularly chlorine, can participate in specific, highly directional non-covalent interactions known as halogen bonds. nih.gov A halogen bond is formed between an electropositive region on the outer surface of the halogen atom (termed a σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or an oxygen atom from an amino acid side chain (e.g., serine, threonine). researchgate.net

These interactions are analogous to hydrogen bonds and can significantly contribute to the binding affinity and specificity of a ligand for its receptor. nih.gov In the context of this compound, the two chlorine atoms provide potential sites for halogen bonding within a receptor's active site. The geometry and stability of these bonds are crucial and depend on the specific amino acid residues present in the binding pocket. nih.gov Studies on other chlorinated compounds have confirmed that chlorine atoms can engage in stabilizing interactions, such as halogen-π interactions with aromatic nucleobases, which can be critical for biological function. nih.gov

SAR of the 2-Phenyl Moiety

SAR studies on related heterocyclic structures, such as pyridazinones and pirfenidone derivatives, have shown that substitutions on the phenyl ring can dramatically alter biological activity. nih.govnih.gov The position and electronic nature of these substituents are critical.

Positional Isomerism : Moving a substituent between the ortho-, meta-, and para-positions of the phenyl ring can change the molecule's conformation and how it fits into a binding pocket. For instance, an ortho-substituent might cause a twist in the phenyl ring relative to the pteridinone core, which could be either beneficial or detrimental to binding affinity. researchgate.net

Electronic Effects : Adding electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) to the phenyl ring alters its electronic properties. This can influence π-π stacking interactions, cation-π interactions, or the ability of the ring to interact with specific residues in the target protein.

Hydrophobicity and Size : Increasing the size of the substituent on the phenyl ring (e.g., from methyl to t-butyl) increases steric bulk and hydrophobicity. In some cases, multiple substitutions, such as di- or tri-methylation, can lead to a significant increase in potency by optimizing hydrophobic interactions within the binding site. nih.gov

The unsubstituted phenyl ring in this compound offers a baseline lipophilicity and a potential for π-stacking interactions. Modifying this ring is a key strategy for optimizing the compound's activity and selectivity.

Importance of Phenyl Ring Position and Substitutions

The positioning and substitution of the phenyl ring on the pteridinone scaffold are critical determinants of biological activity. Structure-activity relationship (SAR) studies demonstrate that even slight alterations in the phenyl group's location can lead to significant changes in a molecule's interaction with biological targets. For instance, research on related pteridinone analogs has shown a marked difference in enzyme inhibition based on whether a substituted phenyl ring is attached at the C6 or C7 position of the pteridinone core. researchgate.net

Specifically, studies on 6-(para-substituted-phenyl) pteridin-4-ones revealed that these compounds act as potent inhibitors of the enzyme xanthine oxidase, whereas the corresponding 7-(para-substituted-phenyl) isomers are substrates for the enzyme. researchgate.net This highlights the critical role of the phenyl ring's position in defining the molecule's function. The inhibitory capacity of the 6-phenyl derivatives was also found to be dependent on the nature of the substituent on the phenyl ring; inhibitory strength tended to decrease as the size of the para-substituent increased. researchgate.net

Furthermore, substitutions on the phenyl ring can modulate activity through electronic and hydrophobic effects. In various heterocyclic scaffolds, including those similar to pteridinones, the addition of electron-withdrawing groups (such as chloro, bromo, or fluoro) to the phenyl ring often enhances biological potency. nih.gov Conversely, electron-donating groups like methyl groups can diminish activity. nih.gov This suggests that the electronic properties of the phenyl ring are key to its interaction with target proteins. The strategic placement of substituents can therefore be used to fine-tune the biological profile of pteridinone derivatives.

| Compound Class | Phenyl Ring Position | Observed Effect on Xanthine Oxidase | Reference |

|---|---|---|---|

| 6-(p-X-phenyl) pteridin-4-ones | C6 | Inhibition (potency decreases with larger 'X' substituent) | researchgate.net |

| 7-(p-X-phenyl) pteridin-4-ones | C7 | Substrate (oxidized by the enzyme) | researchgate.net |

Conformational Flexibility and Rotational Barriers of the Phenyl Group

The conformational flexibility of the 2-phenyl group, specifically its ability to rotate relative to the pteridinone ring, is another crucial factor influencing biological activity. This rotation is not entirely free; it is governed by an energy barrier that depends on the steric and electronic interactions between the phenyl ring and the pteridinone core. The rotational barrier is the energy required to move from a low-energy (stable) conformation to a high-energy (transition state) conformation. nih.govresearchgate.net

The presence of substituents, particularly at the ortho positions of the phenyl ring or on the adjacent positions of the pteridinone ring (C3 or the N1), can significantly increase the rotational barrier due to steric hindrance. This can lock the molecule into a specific conformation, which may either enhance or diminish its biological activity depending on whether the fixed conformation is optimal for binding to the target.

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| Rotational Barrier | The energy required for the phenyl group to rotate around the bond connecting it to the pteridinone ring. | Determines the likelihood of different conformations existing at physiological temperatures. Higher barriers can restrict the molecule to a more rigid conformation. nih.govnih.gov |

| Preferred Conformation (Dihedral Angle) | The most energetically stable orientation of the phenyl ring relative to the pteridinone core. | Defines the molecule's 3D shape, which is crucial for its interaction and fit within a biological target's binding site. |

Influence of the Pteridinone Ring System Oxidation State and Tautomerism on Activity

Keto-Enol Tautomerism and its Implications for Biological Recognition

The 4(3H)-pteridinone core of the title compound can exist in different tautomeric forms, primarily the keto (lactam) and enol (lactim) forms. Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. masterorganicchemistry.comlibretexts.org For most simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium because the carbon-oxygen double bond is generally more stable than a carbon-carbon double bond. libretexts.orgyoutube.com

However, in heterocyclic systems like pteridinones, the relative stability of tautomers can be influenced by factors such as aromaticity, conjugation, and hydrogen bonding. masterorganicchemistry.com The interconversion between the keto and enol forms is significant for biological recognition because the two tautomers present different hydrogen bond donor and acceptor patterns to a biological target, such as a protein or nucleic acid. researchgate.netnih.gov

Importance of the 4(3H)-Pteridinone Tautomeric Form

For pteridinones and related heterocycles like quinazolinones, the 4(3H)-keto tautomer is generally the most stable and predominant form under physiological conditions. researchgate.net This specific tautomeric state is crucial for the molecule's biological activity. The hydrogen atom at the N3 position and the carbonyl group at the C4 position create a specific hydrogen bonding motif (a donor and an acceptor, respectively) that is often essential for anchoring the molecule within its target's binding site.

Pteridines are known to be involved in a wide array of biological functions, often acting as cofactors for enzymes. researchgate.netresearchgate.netresearchgate.net Their ability to participate in these interactions is heavily dependent on their precise structure, including their tautomeric form. The arrangement of atoms in the 4(3H)-pteridinone tautomer is what allows it to be recognized by specific enzymes. Any shift away from this tautomeric form, for instance, to the enol form (4-hydroxypteridine), would alter the hydrogen bonding pattern and could lead to a complete loss of biological activity. Therefore, maintaining the integrity of the 4(3H)-pteridinone structure is a key principle in the design of bioactive molecules based on this scaffold.

Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Level

Pteridinone Derivatives as Enzyme Inhibitors

Pteridinone derivatives have emerged as a significant class of enzyme inhibitors, primarily targeting proteins involved in cancer progression. Their chemical scaffold allows for modifications that can achieve high potency and, in some cases, dual-targeting capabilities. Research has focused on their interaction with Polo-like Kinase 1 (PLK1) and Bromodomain-Containing Protein 4 (BRD4), two proteins implicated in various malignancies.

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a pivotal regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. researchgate.net Its overexpression is common in a wide range of human cancers, making it an attractive target for anticancer drug development. researchgate.netnih.gov Pteridinone analogues, such as the well-studied compound BI 2536, are part of a class of dihydropteridinone inhibitors that potently target PLK1. researchgate.net

Pteridinone-based inhibitors primarily target two distinct functional sites on the PLK1 enzyme: the ATP-binding site within the N-terminal kinase domain and the C-terminal Polo-Box Domain (PBD), which is responsible for substrate recognition and localization. researchgate.netnih.gov

ATP-Binding Site: Many pteridinone analogues are ATP-competitive inhibitors. The crystal structure of PLK1 complexed with the inhibitor BI 2536 reveals that the inhibitor binds in the ATP-binding pocket. researchgate.net Key interactions include hydrogen bonds formed between the inhibitor and the backbone of hinge-region residues, such as Cys133. researchgate.net The specificity of these inhibitors for PLK1 over other kinases is partly attributed to residues like Leu132; the presence of a bulkier residue in other kinases would create a steric clash with the inhibitor. researchgate.net

Polo-Box Domain (PBD): The PBD recognizes and binds to proteins that have been previously phosphorylated, a crucial step for PLK1 to localize to specific subcellular structures and act on its substrates. nih.gov An alternative inhibitory strategy involves blocking this protein-protein interaction. The PBD contains a phosphopeptide-binding site characterized by key residues such as Histidine 538 (H538) and Lysine (B10760008) 540 (K540). nih.govnih.gov Mutation of these residues significantly diminishes the binding capacity of the PBD, highlighting their importance as a target for non-ATP competitive inhibitors. nih.gov

By inhibiting PLK1, pteridinone derivatives disrupt the orderly progression of the cell cycle, a hallmark of their anticancer mechanism. researchgate.net Preclinical studies in various cancer cell lines have demonstrated that these compounds can induce cell cycle arrest, preventing cancer cells from completing mitosis and proliferating. The specific phase of arrest can vary depending on the compound's structure and the cellular context.

For instance, the pteridinone derivative B2 was found to cause cell cycle arrest at the G2 phase in HCT116 human colon cancer cells. rsc.org In contrast, other analogues such as III₄ and the dihydropteridone derivative SC10 were shown to arrest HCT116 and MV4-11 cells, respectively, in the S phase of the cell cycle. rsc.orgnih.gov This disruption of the cell cycle is a direct consequence of inhibiting PLK1's essential mitotic functions and is often a prelude to the induction of apoptosis (programmed cell death). rsc.orgrsc.orgnih.gov

Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins. nih.gov These proteins are epigenetic "readers," meaning they recognize and bind to specific chemical modifications on histones, the proteins around which DNA is wound to form chromatin. nih.govnih.gov BRD4 plays a crucial role in regulating the transcription of key genes, including oncogenes, and has become a major target in cancer therapy. nih.govnih.gov

The primary function of BRD4 is to recognize and bind to acetylated lysine (KAc) residues on the tails of histone proteins. nih.gov This recognition is mediated by its two tandem bromodomains, BD1 and BD2. nih.gov

The process unfolds as follows:

Writing the Mark: Enzymes known as histone acetyltransferases (HATs) add acetyl groups to specific lysine residues on histone tails.

Reading the Mark: The bromodomains of BRD4 recognize and dock onto these acetylated lysines. nih.gov

Translating the Mark: By binding to chromatin, BRD4 recruits the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters of target genes, thereby activating their expression. nih.gov

Pteridinone-based BRD4 inhibitors act by competing with the acetylated histones for binding to the bromodomain pocket. By occupying this pocket, the inhibitors prevent BRD4 from tethering to chromatin, which in turn leads to the downregulation of critical growth-promoting genes, such as MYC.

A sophisticated and recent strategy in cancer drug discovery is the development of single molecules that can simultaneously inhibit multiple, distinct cancer-promoting targets. This approach can potentially lead to enhanced efficacy and may circumvent mechanisms of drug resistance. nih.gov Pteridinone derivatives have been successfully designed to function as dual inhibitors of both PLK1 and BRD4. rsc.orgrsc.orgnih.gov

This dual-inhibition strategy is rational because both PLK1 and BRD4 are involved in cell cycle regulation and are overexpressed in many cancers. rsc.orgnih.gov By simultaneously blocking PLK1's role in mitosis and BRD4's role in oncogene transcription, these dual inhibitors can attack cancer cells on two fronts. Several novel pteridinone and dihydropteridone derivatives have demonstrated potent inhibitory activity against both enzymes in biochemical assays.

Table 1: Inhibitory Activity of Dual PLK1/BRD4 Pteridinone Inhibitors IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Target | IC₅₀ (nM) | Cell Line(s) Tested | Reference |

| B2 | PLK1 | 6.3 | HCT116, PC3, BT474 | rsc.org |

| BRD4 | 179 | |||

| SC10 | PLK1 | 0.3 | MDA-MB-231, MDA-MB-361, MV4-11 | nih.gov |

| BRD4 | 60.8 |

These dual-action compounds have shown significant antiproliferative effects across a range of cancer cell lines, validating the therapeutic potential of this integrated mechanistic approach. rsc.orgrsc.orgnih.gov

Ribosomal S6 Kinase 2 (RSK2) Inhibition

6,7-dichloro-2-phenyl-4(3H)-pteridinone is a potent and cell-permeable inhibitor of the p90 ribosomal S6 kinase (RSK) family, which includes four human isoforms (RSK1-4). nih.gov These serine/threonine kinases are crucial downstream effectors in the MAPK/ERK signaling pathway, regulating diverse cellular functions like cell growth, proliferation, and survival. nih.gov The compound demonstrates significant inhibitory activity against all RSK isoforms, with in vitro IC₅₀ values in the nanomolar range. nih.govselleckchem.com Specifically for RSK2, the IC₅₀ has been reported to be approximately 24 nM. selleckchem.commedchemexpress.com This inhibition has been confirmed in cellular models; for instance, the compound prevents the RSK-mediated phosphorylation of downstream targets like glycogen (B147801) synthase kinase-3β (GSK3β) and LKB1 in various cell lines. nih.gov

Table 1: Inhibitory Activity of this compound (BI-D1870) against RSK Isoforms

| Kinase Target | IC₅₀ (nM) |

|---|---|

| RSK1 | 31 |

| RSK2 | 24 |

| RSK3 | 18 |

| RSK4 | 15 |

Data sourced from cell-free assays. selleckchem.commedchemexpress.com

The mechanism of RSK inhibition by this compound is ATP-competitive. selleckchem.commedchemexpress.com This indicates that the compound directly competes with adenosine (B11128) triphosphate (ATP) for binding within the kinase's catalytic domain. Its efficacy is influenced by ATP concentration, with lower ATP levels resulting in a lower IC₅₀ value. medchemexpress.com

A key feature of this pteridinone derivative is its high specificity for the RSK family of kinases. nih.gov When tested against a panel of over 40 other protein kinases, it did not show significant inhibition at concentrations up to 100-fold higher than its IC₅₀ for RSK. nih.gov While it shows some activity against Polo-like kinase 1 (PLK1) with an IC₅₀ of 100 nM, its potency against other kinases such as Aurora B, DYRK1a, and GSK3β is significantly lower. medchemexpress.com This selectivity makes it a valuable chemical tool for elucidating the specific cellular functions of RSK, distinguishing them from the actions of other kinases in the AGC family. nih.gov

Vaccinia-Related Kinase 1 (VRK1) Inhibition

Research has identified this compound as an inhibitor of human Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase involved in cell cycle regulation, DNA damage response, and chromatin remodeling. nih.gov The compound served as a foundational scaffold for the development of more potent and selective VRK1 inhibitors. nih.gov Although initially recognized as an RSK inhibitor, its activity against VRK1 highlights a broader kinase inhibitory profile and has established the pteridinone core as a viable starting point for targeting this particular kinase. nih.gov

The binding mechanism of this compound to VRK1 has been elucidated through structural biology. Co-crystal structures of the compound bound to both VRK1 and its isoform VRK2 have been solved. nih.gov These structures revealed that both kinases can adopt a folded conformation in their P-loop (phosphate-binding loop), a region of the kinase domain that is critical for positioning ATP. nih.gov The ability of the pteridinone scaffold to stabilize this conformation provides a structural basis for its inhibitory action. This detailed understanding of the binding mode is instrumental for the rational design of subsequent inhibitor generations, aiming to modify the scaffold to enhance potency and achieve greater selectivity for VRK1 over other kinases like RSK. nih.gov

HIV-1 Reverse Transcriptase (RT) Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for viral replication and a major target for antiretroviral drugs. nih.gov These drugs typically fall into two classes: nucleoside/nucleotide RT inhibitors (NRTIs) and non-nucleoside RT inhibitors (NNRTIs), which bind to the enzyme's active site and an allosteric pocket, respectively. nih.gov A thorough review of the scientific literature and screening results for HIV-1 RT inhibitors did not yield any evidence that this compound possesses inhibitory activity against this enzyme. The chemical scaffolds identified as effective HIV-1 RT inhibitors are structurally distinct from this pteridinone derivative. nih.gov

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Modes

Extensive searches of scientific literature and patent databases did not yield specific information on the binding mode of this compound to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 reverse transcriptase.

In general, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA. frontiersin.org The development of novel NNRTI derivatives remains an active area of research, with a focus on overcoming resistance to existing drugs. nih.gov

Histamine (B1213489) H3 Receptor Inverse Agonism

There is currently no specific information available in the scientific literature detailing the activity of this compound as a histamine H3 receptor inverse agonist.

Histamine H3 receptors are G protein-coupled receptors that play a role in regulating the release of histamine and other neurotransmitters. nih.gov Inverse agonists at this receptor have been investigated for their potential therapeutic effects in a variety of central nervous system disorders. frontiersin.orgcnpereading.com The development of novel H3 receptor inverse agonists with different chemical scaffolds is an ongoing area of medicinal chemistry research. nih.gov

Cellular Pathway Modulation

Apoptosis Induction Mechanisms (Preclinical)

Preclinical studies specifically investigating the apoptosis induction mechanisms of this compound were not found in the available literature.

However, related heterocyclic compounds, such as certain quinazolinone derivatives, have been shown to induce apoptosis in cancer cell lines through various mechanisms. researchgate.net For instance, some derivatives have been found to modulate the expression of key proteins involved in apoptosis. researchgate.net The study of novel compounds for their potential to induce apoptosis in cancer cells is a significant area of anticancer research. mdpi.comnih.gov

Cell Proliferation Inhibition and Cell Cycle Arrest (Preclinical)

There is no available preclinical data from the searched literature specifically detailing the effects of this compound on cell proliferation and cell cycle arrest.

The inhibition of cell proliferation and the induction of cell cycle arrest are key mechanisms of action for many anticancer agents. For example, certain substituted quinolinone derivatives have been shown to inhibit cancer cell growth and cause cell cycle arrest at the G2/M phase. nih.gov Research into new chemical entities that can effectively modulate the cell cycle is a cornerstone of oncology drug discovery. nih.gov

Modulation of Inflammatory Cytokine Production (Preclinical)

Preclinical studies on the modulation of inflammatory cytokine production by this compound could not be located in the reviewed scientific literature.

The modulation of inflammatory cytokines is a key therapeutic strategy for a range of diseases with an inflammatory component. The investigation of novel small molecules for their ability to alter the production of pro-inflammatory and anti-inflammatory cytokines is an active field of research.

Allosteric Modulation and Orthosteric Binding

Specific details regarding the allosteric modulation or orthosteric binding of this compound to its biological targets are not available in the current body of scientific literature.

The distinction between allosteric and orthosteric binding is a fundamental concept in pharmacology. quora.comnih.gov Orthosteric ligands bind to the primary, or active, site of a receptor or enzyme, directly competing with the endogenous ligand. researchgate.net In contrast, allosteric modulators bind to a secondary, or allosteric, site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. frontiersin.orgnih.gov This can offer a more nuanced modulation of biological activity. nih.gov

Mechanisms of Resistance to Pteridinone-Based Inhibitors (Preclinical)

While specific preclinical studies on resistance mechanisms to this compound are not extensively documented in publicly available literature, an understanding of potential resistance can be extrapolated from research on broader classes of pteridinone-based inhibitors and compounds with similar modes of action, such as those targeting kinases and the folate pathway. Preclinical models of acquired resistance are crucial for anticipating clinical challenges and developing strategies to overcome them. These models typically involve the continuous exposure of cancer cell lines to a drug to select for resistant populations. The subsequent molecular analysis of these resistant cells helps to identify the mechanisms that drive resistance.

Generally, resistance to targeted therapies like pteridinone-based inhibitors can be categorized as either on-target or off-target. On-target resistance involves modifications to the drug's direct molecular target, while off-target resistance involves the activation of alternative signaling pathways or other cellular adaptations that bypass the drug's inhibitory effect.

Given that pteridinone scaffolds are key components of inhibitors targeting various enzymes, including Polo-like kinases (PLKs) and dihydrofolate reductase (DHFR), preclinical resistance mechanisms are often studied in the context of these specific targets.

Resistance to Pteridinone-Based Kinase Inhibitors

The pteridinone core is found in numerous kinase inhibitors, particularly those targeting the PLK family. nih.gov Preclinical studies on resistance to PLK inhibitors, some of which are pteridine (B1203161) derivatives, have identified several key mechanisms:

Target Gene Mutations and Amplification: While not yet broadly reported for pteridinone-based PLK inhibitors, a common mechanism of resistance to kinase inhibitors is the acquisition of secondary mutations in the kinase domain of the target protein. mdpi.com These mutations can interfere with inhibitor binding while still permitting the binding of ATP, thus restoring the kinase's activity. mdpi.com Another potential on-target mechanism is the amplification of the gene encoding the target kinase, leading to its overexpression to a level that overwhelms the inhibitor.

Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target. For instance, in the context of resistance to the pteridine-based PLK1 inhibitor BI 2536, preclinical models in colorectal cancer have shown the involvement of the AXL receptor tyrosine kinase pathway. Activation of this pathway through the transcription factor TWIST1 can lead to an epithelial-to-mesenchymal transition (EMT) and the upregulation of multidrug resistance proteins.

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a well-established mechanism of multidrug resistance. These transporters, such as P-glycoprotein (P-gp or MDR1), function as efflux pumps that actively remove cytotoxic agents from the cell, thereby reducing their intracellular concentration and efficacy. The upregulation of MDR1 has been observed in preclinical models of resistance to PLK1 inhibitors.

Resistance to Pteridinone-Based Antifolates

The pteridinone structure is related to the pteridine core of folic acid, and as such, some derivatives function as antifolates by inhibiting DHFR. Resistance to classical antifolates like methotrexate (B535133) is well-characterized in preclinical models and can occur through several mechanisms:

Impaired Drug Transport: Reduced influx of the drug due to mutations or decreased expression of folate transporters, such as the reduced folate carrier (RFC), can limit the intracellular accumulation of the inhibitor. nih.gov

Alterations in the Target Enzyme (DHFR): Mutations in the DHFR gene can lead to the expression of an enzyme with reduced affinity for the inhibitor, rendering it less effective. Increased expression of DHFR, often through gene amplification, is another common mechanism that effectively titrates the drug out. nih.gov

Metabolic Changes: Alterations in folate metabolism, such as changes in the activity of folylpolyglutamate synthetase (FPGS), which is responsible for retaining antifolates within the cell, can also contribute to resistance. nih.gov

The following table summarizes preclinical findings on resistance mechanisms for inhibitors that share a pteridine or a related heterocyclic scaffold, which may provide insights into potential resistance to this compound.

| Compound Class/Example | Cell Line/Model | Target | Mechanism of Resistance |

| Pteridine-based PLK1 Inhibitor (e.g., BI 2536) | Colorectal Cancer Cell Lines | PLK1 | Activation of AXL pathway via TWIST1, leading to EMT and upregulation of MDR1. |

| Antifolates (e.g., Methotrexate) | Various Cancer Cell Lines | DHFR | - Impaired influx via reduced folate carrier (RFC).- Mutations in DHFR reducing drug binding.- Amplification of the DHFR gene leading to enzyme overexpression. |

| General Kinase Inhibitors | Various Cancer Cell Lines | Various Kinases | - Secondary mutations in the kinase domain.- Gene amplification of the target.- Activation of bypass signaling pathways (e.g., MET, EGFR). |

It is important to note that the specific mechanisms of resistance to this compound would depend on its precise molecular and cellular targets, which requires further dedicated preclinical investigation. The development of resistant cell lines to this specific compound and their subsequent genomic and proteomic analysis would be necessary for a definitive elucidation of its resistance profile.

Computational Chemistry and in Silico Approaches in Pteridinone Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Both two-dimensional (2D) and three-dimensional (3D)-QSAR studies are instrumental in understanding the therapeutic potential of pteridinone derivatives. 2D-QSAR models primarily focus on the quantitative impact of various molecular descriptors on a drug's activity frontiersin.org. In contrast, 3D-QSAR methods explore the correlation between the spatial arrangement of a molecule and its activity frontiersin.org.

For pteridinone derivatives, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govnih.gov These methods analyze the steric, electrostatic, and hydrophobic fields of the molecules to build a predictive model. The resulting contour maps from these analyses provide a visual representation of how different structural modifications may influence biological activity, guiding the design of more potent compounds. nih.gov For example, studies on pteridinone derivatives as PLK1 inhibitors have utilized CoMFA and CoMSIA to establish robust models demonstrating the relationship between molecular fields and biological activity. nih.govnih.gov

The development of a reliable QSAR model is a critical process that involves several key steps, beginning with the careful curation of chemical structures and associated biological data. uniroma1.it For a series of pteridinone derivatives, molecules are typically aligned based on a common core structure to ensure the predictive accuracy of the 3D-QSAR model. nih.gov

Validation is an essential aspect of QSAR modeling to ensure the reliability and predictive power of the developed models. nih.gov This process involves both internal and external validation techniques. nih.govresearchgate.net

Internal Validation: Often performed using the leave-one-out cross-validation method, which generates the cross-validated coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

External Validation: The model's predictive capability is tested on an external set of molecules not used in model generation. The predictive correlation coefficient (R²pred) is calculated, and a value greater than 0.6 is typically required to confirm the model's predictive power. nih.gov

Other statistical parameters, such as the conventional coefficient (R²) and the standard error of estimation (SEE), are also used to assess the quality of the model. nih.gov

Table 1: Statistical Parameters for 3D-QSAR Models of Pteridinone Derivatives as PLK1 Inhibitors

| Model | Q² (Cross-validated coefficient) | R² (Conventional coefficient) | R²pred (Predictive correlation coefficient) |

|---|---|---|---|

| CoMFA | 0.67 | 0.992 | 0.683 |

| CoMSIA/SHE | 0.69 | 0.974 | 0.758 |

| CoMSIA/SEAH | 0.66 | 0.975 | 0.767 |

This table presents statistical values from a study on pteridinone derivatives as PLK1 inhibitors, demonstrating the predictive capabilities of the established models. nih.govnih.gov

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is widely used in the study of pteridinone derivatives to understand their mechanism of action at a molecular level.

Docking studies for pteridinone derivatives frequently focus on their interaction with the ATP-binding sites of protein kinases. nih.govresearchgate.net Many pteridinone-based compounds function as ATP-competitive inhibitors, targeting the N-terminal kinase domain of enzymes like the p90 ribosomal S6 protein kinase 2 (RSK2). nih.govresearchgate.net By simulating the docking of these compounds into the ATP-binding pocket, researchers can analyze the binding conformations and interactions that are crucial for inhibition. nih.govnih.gov This information is vital for the structure-activity relationship (SAR) studies needed to develop more effective kinase inhibitors. nih.gov

A primary goal of molecular docking is to predict the binding affinity and the specific binding pose of a ligand within a protein's active site. nih.gov The binding affinity is often estimated using scoring functions, which calculate a value (e.g., a docking score or binding energy) that suggests the strength of the protein-ligand interaction. A more negative binding energy value generally indicates a stronger binding interaction. researchgate.net

The accuracy of the predicted binding pose is critical, as this information is used for subsequent analyses like molecular dynamics simulations and the generation of 3D-QSAR models. nih.gov Validation of the docking protocol is often performed by "redocking" a known co-crystallized ligand into the protein's active site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental position. nih.gov

Molecular docking simulations are crucial for identifying the specific amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, π–π stacking, and π–sigma interactions. For instance, in studies of pteridin-7(8H)-one derivatives targeting the FLT3 kinase, docking analyses revealed that ligands anchor to the hinge region through hydrogen bonds with residue C694, while also forming hydrophobic interactions with residues like V624, A642, and C828. nih.gov Similarly, for pteridinone derivatives targeting the PLK1 protein, key interacting residues were identified as R136, R57, Y133, L69, L82, and Y139. nih.gov Identifying these key residues provides a detailed roadmap for designing new derivatives with improved binding affinity and specificity. nih.gov

Table 2: Examples of Key Interacting Residues for Pteridinone Derivatives with Protein Kinase Targets

| Protein Target | Key Interacting Residues |

|---|---|

| FMS-like tyrosine kinase-3 (FLT3) | K614, L616, G617, V624, A642, E692, Y693, C694, L818, F830 |

| Polo-like kinase 1 (PLK1) | R57, L69, L82, Y133, R136, Y139 |

This table summarizes key amino acid residues identified through molecular docking studies that are crucial for the binding of pteridinone derivatives to their respective protein targets. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of computational chemistry, providing a dynamic picture of molecular systems over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape of a ligand, the stability of a protein-ligand complex, and the explicit role of solvent molecules.

Conformational Dynamics of Pteridinone Ligands

Understanding the conformational flexibility of a small molecule like 6,7-dichloro-2-phenyl-4(3H)-pteridinone is crucial for predicting its binding mode to a biological target. The pteridinone core is largely planar, but the phenyl substituent at the 2-position possesses rotational freedom. MD simulations can explore the energetically favorable orientations of this phenyl group relative to the pteridinone ring system. This analysis would typically involve simulating the molecule in a solvent box and analyzing the trajectory to identify the most populated conformational states and the energy barriers between them.

Table 1: Hypothetical Torsional Angle Analysis for this compound This table illustrates the type of data that would be generated from an MD simulation to describe the conformational preferences of the phenyl group.

| Dihedral Angle (N3-C2-C_phenyl-C_phenyl) | Population (%) | Energy Barrier (kcal/mol) |

| 30° ± 10° | 65% | 2.5 |

| 150° ± 10° | 35% | 3.1 |

Protein-Ligand Complex Stability and Flexibility

When this compound is docked into the active site of a target protein, MD simulations are employed to assess the stability of the predicted binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored over the simulation time. A stable complex is typically characterized by a low and converging RMSD value. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which regions of the protein and ligand exhibit higher flexibility, providing insights into the dynamics of their interaction. frontiersin.org

Solvent Effects and Hydration Analysis

The role of water molecules in mediating protein-ligand interactions is a critical aspect of molecular recognition. MD simulations with explicit solvent models can reveal the location and energetic contribution of key water molecules that may bridge interactions between the this compound and its target. Analysis of the radial distribution function of water around specific functional groups of the ligand, such as the carbonyl oxygen or the phenyl ring, can provide a detailed picture of its hydration shell.

Virtual Screening and De Novo Design of Novel Pteridinone Structures

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. arxiv.orgnih.gov If this compound were identified as a hit compound, its structure would serve as a starting point for similarity searches or more complex pharmacophore-based screening to find analogues with potentially improved activity. nih.gov

De novo design, conversely, involves the computational generation of novel molecular structures with desirable properties. Algorithms can use the this compound scaffold as a base, adding or modifying functional groups to optimize interactions within a target's binding site and improve physicochemical properties.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure for a biological target, ligand-based drug design methods are invaluable. fiveable.menih.govjubilantbiosys.com If a series of active pteridinone analogues are known, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. slideshare.net

For this compound, a pharmacophore model would likely include:

An aromatic feature for the phenyl ring.

Hydrogen bond acceptor feature for the carbonyl oxygen.

Hydrophobic/halogen features for the chlorine atoms.

This model could then be used to screen compound databases for novel, structurally diverse molecules that fit the pharmacophore and are therefore predicted to be active. nih.gov

Table 2: Example Pharmacophore Features for a Pteridinone-Based Kinase Inhibitor

| Feature | Type | Location |

| 1 | Hydrogen Bond Acceptor | Carbonyl oxygen at position 4 |

| 2 | Aromatic Ring | Phenyl group at position 2 |

| 3 | Hydrophobic | Chlorine at position 6 |

| 4 | Hydrophobic | Chlorine at position 7 |

| 5 | Hydrogen Bond Donor | N-H at position 3 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. For this compound, these calculations can be used to determine:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and the molecule's ability to participate in charge-transfer interactions.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding the understanding of potential intermolecular interactions.

Reaction Mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates, which is essential for understanding its metabolic fate or designing synthetic routes.

These computational approaches provide a robust framework for investigating the chemical and biological properties of this compound, accelerating its potential development in various scientific fields.

Analytical and Spectroscopic Characterization Techniques for Pteridinone Compounds

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in determining the precise arrangement of atoms within a molecule. For 6,7-dichloro-2-phenyl-4(3H)-pteridinone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy provides a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: This technique identifies the number and types of hydrogen atoms (protons) in a molecule. For this compound, one would expect to observe distinct signals for the protons on the phenyl ring and any protons on the pteridinone core. The chemical shifts (δ) of these signals, their integration (relative number of protons), and their splitting patterns (due to coupling with neighboring protons) would allow for the precise assignment of each proton to its position in the structure.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, etc.) and its local electronic environment.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between atoms. COSY spectra reveal which protons are coupled to each other, helping to piece together fragments of the molecule. HSQC spectra correlate proton signals with the carbon atoms to which they are directly attached, providing unambiguous C-H assignments. HMBC (Heteronuclear Multiple Bond Correlation) spectra can show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the entire molecular framework.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Phenyl-H (ortho) | 7.8 - 8.2 | Doublet | |

| Phenyl-H (meta) | 7.4 - 7.6 | Triplet | |

| Phenyl-H (para) | 7.4 - 7.6 | Triplet | |

| NH (at position 3) | 11.0 - 13.0 | Broad Singlet | Position can vary with solvent and concentration. |

| Phenyl-C (ipso) | 130 - 135 | Singlet | |

| Phenyl-C (ortho) | 128 - 130 | Singlet | |

| Phenyl-C (meta) | 129 - 131 | Singlet | |

| Phenyl-C (para) | 132 - 134 | Singlet | |

| C=O (at C4) | 160 - 165 | Singlet | Carbonyl carbon. |

| C=N (at C2) | 150 - 155 | Singlet | |

| C-Cl (at C6/C7) | 135 - 145 | Singlet | |

| C4a, C8a | 145 - 155 | Singlet | Bridgehead carbons. |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Mass Spectrometry (MS): In a typical MS experiment, the molecule is ionized, and the resulting molecular ion peak ([M]⁺) reveals the nominal molecular weight of the compound. The fragmentation pattern, which shows the masses of smaller ions formed by the breakdown of the molecular ion, can provide clues about the compound's structure. For this compound, characteristic fragments might arise from the loss of CO, Cl, or cleavage of the phenyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and for obtaining pure mass spectra of individual components. For purity assessment, LC-MS can detect and identify impurities in a sample of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, key expected IR absorption bands would include:

N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H group of the lactam.

C=O stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ characteristic of the carbonyl group in the pteridinone ring.

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the aromatic phenyl ring and the pyrazine (B50134) and pyrimidine (B1678525) rings of the pteridinone core.

C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, indicating the presence of chloro substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The absorption maxima (λ_max) and molar absorptivities (ε) are related to the extent of conjugation in the molecule. The pteridinone ring system, being a large conjugated system, is expected to show strong UV absorption. The presence of the phenyl group and the chloro substituents will influence the exact position and intensity of the absorption bands.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of modern analytical chemistry, widely used to determine the purity of chemical compounds. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity of the compound is determined by the relative area of its peak in the chromatogram. A high-purity sample will show a single major peak.

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is an example of a typical HPLC method and would require optimization for the specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components